molecular formula C14H15N5O B1436726 N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide CAS No. 400866-36-6

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide

Cat. No.: B1436726
CAS No.: 400866-36-6
M. Wt: 269.3 g/mol
InChI Key: LNQABCFSPHLJLK-UHFFFAOYSA-N
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Description

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinone ring and an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide typically involves multiple steps, starting with the formation of the pyrimidinone ring followed by the introduction of the indoline and carboximidamide groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrimidinone ring.

  • Substitution Reactions: Subsequent substitution reactions introduce the indoline and carboximidamide groups.

  • Cyclization Reactions: Cyclization reactions are used to form the final compound structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction reactions reduce the oxidation state of the compound.

  • Substitution Reactions: Substitution reactions replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide: This compound is structurally similar but contains an imidazole ring instead of an indoline ring.

  • N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine: This compound has a guanidine group instead of a carboximidamide group.

Uniqueness: N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is unique due to its combination of the pyrimidinone ring and the indoline moiety, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQABCFSPHLJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Reactant of Route 2
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Reactant of Route 3
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Reactant of Route 4
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Reactant of Route 5
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide
Reactant of Route 6
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide

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